REACTION_CXSMILES
|
C1(C)C=CC(S([N:10]2[CH2:25][CH2:24][CH2:23][N:22](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:21][CH2:20][N:19](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.OS(O)(=O)=O.C(O)C>C(OCC)C>[NH:10]1[CH2:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1
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Name
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1,4,7,10,13-penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclohexadecane
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CCN(CCN(CCC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
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Name
|
Example 1D
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
with stirring under a dry argon atmosphere for 69 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
with stirring at 5° C.
|
Type
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FILTRATION
|
Details
|
The tan solid was filtered
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Type
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WASH
|
Details
|
washed thoroughly with ethyl ether
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Type
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DISSOLUTION
|
Details
|
The solid was then dissolved in H2O (75 ml)
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Type
|
EXTRACTION
|
Details
|
the solution was extracted with CHCl3 (6×200 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was purified by recrystallization from hexane
|
Reaction Time |
69 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCNCCNCCNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |